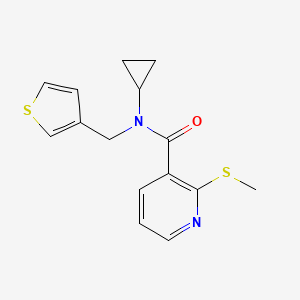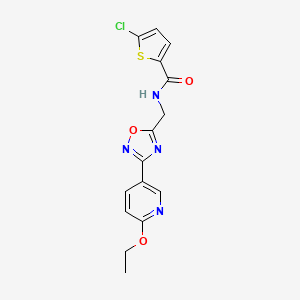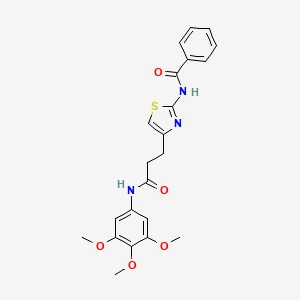![molecular formula C22H19N5O2 B2681101 2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251694-61-7](/img/structure/B2681101.png)
2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions involved, which could include condensation reactions, ring-closing reactions, or substitutions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains several cyclic structures, including a pyrrolidinone, a benzyl group, a phenyl group, and a triazolopyridazine .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrolidinone could potentially undergo reactions at the carbonyl group, while the benzyl and phenyl groups might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the specific functional groups present, and the overall charge distribution .Aplicaciones Científicas De Investigación
Novel Synthetic Methods
Research demonstrates innovative approaches to synthesizing triazolo and pyridazine derivatives, highlighting the importance of these compounds in organic chemistry. For example, a method for the metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated annulation illustrates the development of new strategies for constructing complex heterocycles (Zheng et al., 2014).
Medicinal Chemistry and Drug Discovery
Compounds related to triazolopyridines and pyridazines have been explored for their potential medicinal applications. For instance, synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids for antimicrobial and antioxidant activities indicate the therapeutic potential of these frameworks (Flefel et al., 2018). Additionally, the synthesis of compounds with structures similar to the query compound has been linked to inhibitory effects on eosinophil infiltration and antihistaminic activity, suggesting possible applications in treating allergic conditions and inflammation (Gyoten et al., 2003).
Molecular Docking and Computational Studies
The utilization of related compounds in computational docking studies for identifying potential anticancer activities underscores the role of these molecules in drug design and discovery processes. This approach aids in the rational design of new therapeutics by exploring the binding efficiencies of compounds to target proteins (Abd El Ghani et al., 2022).
Structure-Activity Relationship (SAR) Studies
Investigations into the synthesis, structural analysis, and biological evaluations of triazolo and pyridazine derivatives provide valuable insights into the SAR, guiding the development of more effective and selective therapeutic agents. For example, studies on novel pyridazine derivatives for their antimicrobial activities highlight the importance of structural modifications in enhancing biological efficacy (Sallam et al., 2021).
Mecanismo De Acción
Target of action
Compounds with a [1,2,4]triazolo[4,3-b]pyridazine scaffold have been reported to have potential anticancer activity by inhibiting PCAF (P300/CBP-associated factor), a histone acetyltransferase .
Mode of action
These compounds might interact with the bromodomain of PCAF, inhibiting its activity and leading to changes in gene expression .
Biochemical pathways
The inhibition of PCAF could affect various pathways related to gene expression and cellular growth, potentially leading to the suppression of cancer cell proliferation .
Pharmacokinetics
Compounds with similar structures have been studied for their druggability, which includes their absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of this compound’s action would likely be related to changes in gene expression and cellular growth due to the inhibition of PCAF .
Propiedades
IUPAC Name |
2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-21-7-4-14-25(21)18-10-8-16(9-11-18)15-26-22(29)27-20(24-26)13-12-19(23-27)17-5-2-1-3-6-17/h1-3,5-6,8-13H,4,7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVUGQQZYDUEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2681019.png)





![N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2681029.png)
![(E)-1-benzyl-3-(((3,4-diethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2681030.png)
![6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2681031.png)
![N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B2681035.png)
![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-ynamide](/img/structure/B2681037.png)


